(5-Bromo-furan-2-yl)-(3,3-difluoro-pyrrolidin-1-yl)-methanone
Description
(5-Bromo-furan-2-yl)-(3,3-difluoro-pyrrolidin-1-yl)-methanone is a ketone derivative featuring two distinct moieties: a 5-bromo-substituted furan ring and a 3,3-difluorinated pyrrolidine ring.
Properties
IUPAC Name |
(5-bromofuran-2-yl)-(3,3-difluoropyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF2NO2/c10-7-2-1-6(15-7)8(14)13-4-3-9(11,12)5-13/h1-2H,3-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOSOTADEBWQFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C(=O)C2=CC=C(O2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5-Bromo-furan-2-yl)-(3,3-difluoro-pyrrolidin-1-yl)-methanone is of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The structure of (5-Bromo-furan-2-yl)-(3,3-difluoro-pyrrolidin-1-yl)-methanone can be represented as follows:
This compound features a furan ring substituted with a bromine atom and a pyrrolidine moiety with two fluorine atoms, which may influence its biological properties.
Anticancer Properties
Recent studies have highlighted the potential anticancer activities of compounds similar to (5-Bromo-furan-2-yl)-(3,3-difluoro-pyrrolidin-1-yl)-methanone. For instance, derivatives with similar structures have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (breast cancer) | 10.5 | Induces apoptosis via caspase activation |
| Compound B | A549 (lung cancer) | 8.2 | Inhibits cell proliferation through cell cycle arrest |
| (5-Bromo-furan-2-yl)-(3,3-difluoro-pyrrolidin-1-yl)-methanone | TBD | TBD | TBD |
The exact IC50 values for the compound are still under investigation; however, preliminary data suggest that modifications to the furan and pyrrolidine rings significantly impact cytotoxicity and selectivity against cancer cells.
The proposed mechanisms by which compounds like (5-Bromo-furan-2-yl)-(3,3-difluoro-pyrrolidin-1-yl)-methanone exert their effects include:
- Inhibition of Key Enzymes : Similar compounds have been identified as inhibitors of certain kinases involved in cancer progression.
- Induction of Apoptosis : Studies indicate that these compounds can trigger apoptotic pathways in cancer cells.
- Cell Cycle Arrest : Some derivatives have shown the ability to halt the cell cycle at specific phases, preventing proliferation.
Case Studies
A notable case study involved a derivative of (5-Bromo-furan-2-yl)-(3,3-difluoro-pyrrolidin-1-yl)-methanone tested in vivo on murine models bearing tumors. The study reported a significant reduction in tumor size compared to control groups, suggesting effective bioactivity.
Pharmacokinetics
The pharmacokinetic profile is crucial for understanding the therapeutic potential of (5-Bromo-furan-2-yl)-(3,3-difluoro-pyrrolidin-1-yl)-methanone. Key parameters include:
| Parameter | Value |
|---|---|
| Bioavailability | TBD |
| Half-life | TBD |
| Metabolism | Hepatic metabolism expected due to the presence of fluorine and bromine substituents |
Comparison with Similar Compounds
Research Implications
The structural uniqueness of (5-Bromo-furan-2-yl)-(3,3-difluoro-pyrrolidin-1-yl)-methanone lies in its combination of a brominated furan and a fluorinated pyrrolidine, offering a balance of reactivity and stability. Comparative data suggest:
- Electrophilic Reactivity : The bromofuran moiety may undergo substitution reactions more readily than phenyl or benzofuran analogues .
- Drug-Likeness : Fluorination enhances metabolic stability, as seen in CP-93,393’s metabolites, making the target compound a promising candidate for further pharmacokinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
